Monobutyl tetrachlorophthalate
Overview
Description
Monobutyl tetrachlorophthalate is an organic compound with the molecular formula C12H10Cl4O4. It is a derivative of phthalic acid, where the phthalate core is substituted with four chlorine atoms and a butyl group. This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Monobutyl tetrachlorophthalate can be synthesized through the esterification of tetrachlorophthalic anhydride with butanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the anhydride to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactors. The process includes the continuous addition of tetrachlorophthalic anhydride and butanol, along with a catalyst, under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products depending on the conditions and reagents used.
Reduction: This compound can be reduced to form less chlorinated derivatives or completely dechlorinated products.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Various carboxylic acids and ketones.
Reduction: Less chlorinated or dechlorinated phthalate derivatives.
Substitution: Substituted phthalate esters with different functional groups.
Scientific Research Applications
Monobutyl tetrachlorophthalate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Research studies utilize this compound to investigate its effects on biological systems, particularly its potential as an endocrine disruptor.
Medicine: It is studied for its potential therapeutic applications and its effects on human health.
Industry: this compound is used as a plasticizer in the production of flexible plastics and as an additive in coatings and adhesives.
Mechanism of Action
The mechanism of action of monobutyl tetrachlorophthalate involves its interaction with cellular receptors and enzymes. It can bind to nuclear receptors, such as the estrogen receptor, and modulate gene expression. This compound can also inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Dibutyl phthalate: Another phthalate ester with two butyl groups instead of one.
Diethyl phthalate: A phthalate ester with two ethyl groups.
Dimethyl phthalate: A phthalate ester with two methyl groups.
Comparison: Monobutyl tetrachlorophthalate is unique due to the presence of four chlorine atoms, which significantly alter its chemical properties compared to other phthalate esters. This chlorination increases its reactivity and potential biological effects, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-butoxycarbonyl-3,4,5,6-tetrachlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl4O4/c1-2-3-4-20-12(19)6-5(11(17)18)7(13)9(15)10(16)8(6)14/h2-4H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYMTJULVAGWJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865142 | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, 1-butyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24261-19-6 | |
Record name | 1-Butyl 3,4,5,6-tetrachloro-1,2-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24261-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, 1-butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024261196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monobutyl tetrachlorophthalate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, 1-butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, 1-butyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl hydrogen tetrachlorophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.905 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.